

Spectroscopic Characterization of 2-Amino-6-chloropyrazine: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-6-Chloropyrazine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-6-chloropyrazine**, a key intermediate in the synthesis of various biologically active compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Core Spectroscopic Data

The spectroscopic data presented below are representative for **2-Amino-6-chloropyrazine** (CAS No: 33332-28-4, Molecular Formula: C₄H₄ClN₃, Molecular Weight: 129.55 g/mol).[\[1\]](#)[\[2\]](#)[\[3\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.85	s	1H	Pyrazine H-3
7.62	s	1H	Pyrazine H-5
6.80	br s	2H	-NH ₂

Table 2: ^{13}C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
157.5	C-2 (C-NH ₂)
149.8	C-6 (C-Cl)
130.2	C-3
128.9	C-5

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3430 - 3300	Strong	N-H stretch (asymmetric and symmetric)
3100 - 3000	Medium	Aromatic C-H stretch
1645	Strong	N-H bend (scissoring)
1580, 1470	Medium	C=C and C=N ring stretching
1150	Strong	C-Cl stretch

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization, 70 eV)

m/z	Relative Intensity (%)	Assignment
129	100	[M] ⁺ (³⁵ Cl isotope)
131	32	[M+2] ⁺ (³⁷ Cl isotope)
102	45	[M - HCN] ⁺
94	20	[M - Cl] ⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **2-Amino-6-chloropyrazine**.

¹H and ¹³C NMR Spectroscopy

A sample of **2-Amino-6-chloropyrazine** (10-20 mg) is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 500 MHz NMR spectrometer.^[4] The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C NMR. Data processing, including Fourier transformation, phase correction, and baseline correction, is performed to obtain the final spectra.

FT-IR Spectroscopy

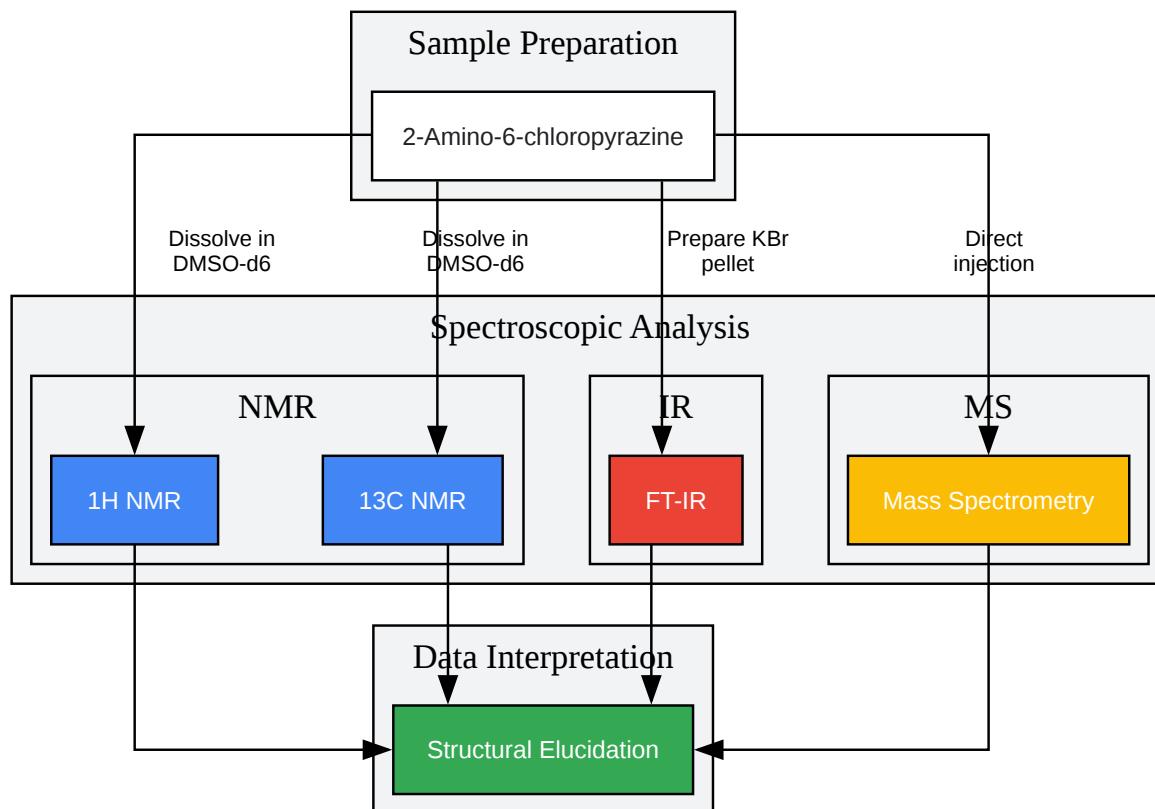
The FT-IR spectrum is obtained using the KBr pellet method. A small amount of **2-Amino-6-chloropyrazine** (1-2 mg) is ground with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded on an FT-IR spectrometer over a range of 4000-400 cm⁻¹.^{[5][6]} Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent like methylene chloride, applying a drop to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.^[7]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is performed on a mass spectrometer operating at an ionization energy of 70 eV. A small amount of the solid sample is introduced into the ion source via a direct insertion probe. The sample is vaporized by heating, and the resulting gas-phase molecules are ionized by a beam of electrons. The fragment ions are then separated by their mass-to-charge ratio (m/z) and detected.^[8]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **2-Amino-6-chloropyrazine**.



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Caption: Workflow for the spectroscopic analysis of **2-Amino-6-chloropyrazine**.

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